molecular formula C11H9BrN2O B2967916 6-(3-Bromophenoxy)pyridin-3-amine CAS No. 954567-75-0

6-(3-Bromophenoxy)pyridin-3-amine

Cat. No.: B2967916
CAS No.: 954567-75-0
M. Wt: 265.11
InChI Key: JRAJIEWZNPVSQD-UHFFFAOYSA-N
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Description

6-(3-Bromophenoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol It is characterized by the presence of a bromophenoxy group attached to a pyridinamine structure

Scientific Research Applications

6-(3-Bromophenoxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that 6-(3-Bromophenoxy)pyridin-3-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(3-Bromophenoxy)pyridin-3-amine . These factors may include pH, temperature, presence of other molecules, and cellular context. Detailed studies are needed to understand how these environmental factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenoxy)pyridin-3-amine typically involves the reaction of 3-bromophenol with 3-aminopyridine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring or the phenoxy group may be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-(3-bromophenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJIEWZNPVSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954567-75-0
Record name 6-(3-bromophenoxy)pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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